molecular formula C19H18FN3O4S B2972160 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895479-10-4

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2972160
CAS No.: 895479-10-4
M. Wt: 403.43
InChI Key: KNVLFEKYERRGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a structurally complex molecule featuring:

  • A 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group.
  • A propanamide linker connected to the oxadiazole ring at position 2.
  • A 4-fluorobenzenesulfonyl moiety attached to the propanamide chain.

The 2,5-dimethylphenyl substituent may contribute to lipophilicity and steric bulk, influencing solubility and receptor interactions.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-12-3-4-13(2)16(11-12)18-22-23-19(27-18)21-17(24)9-10-28(25,26)15-7-5-14(20)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVLFEKYERRGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs described in the evidence, particularly:

  • 1,3,4-Oxadiazole core : Common in compounds from –3 (e.g., compounds 7c–7j, 7e–7g) .
  • Aromatic sulfonyl/sulfanyl groups : The 4-fluorobenzenesulfonyl group contrasts with the 4-chlorophenylsulfonyl group in (e.g., 7e–7g) and sulfanyl linkages in –2 .
  • Substituted phenyl groups : The 2,5-dimethylphenyl substituent differs from analogs with 2,4-dimethylphenyl (7e, ), 3,4-dimethylphenyl (7h, ), or piperidinyl groups (7e–7g, ) .
Table 1: Structural and Physical Property Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₉FN₃O₄S 396.44* Not reported 2,5-dimethylphenyl; 4-fluorobenzenesulfonyl
7e () C₂₄H₂₇ClN₄O₄S₂ 535.0 89–91 4-chlorophenylsulfonyl; piperidinyl
7c () C₁₆H₁₇N₅O₂S₂ 375.0 134–136 2-amino-thiazolyl; 3-methylphenyl
7g () C₁₇H₁₉N₅O₂S₂ 389.0 149–151 2,6-dimethylphenyl; sulfanyl linkage

*Calculated value.

Spectroscopic and Chemical Properties

  • IR Spectroscopy : The target compound’s sulfonyl group would exhibit strong S=O stretching vibrations (~1350–1150 cm⁻¹), similar to 4-chlorophenylsulfonyl analogs in .
  • NMR Data : The 2,5-dimethylphenyl group would show characteristic aromatic proton signals (δ ~6.8–7.2 ppm) and methyl group signals (δ ~2.3 ppm), comparable to ’s dimethylphenyl derivatives .
  • EI-MS : The molecular ion peak (m/z ~396) would align with analogs in the 375–535 g/mol range (–3) .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H21N3O2S
  • Molecular Weight : 367.5 g/mol
  • CAS Number : 896018-30-7

The compound features an oxadiazole ring that is known for its diverse biological activities. The presence of a sulfonamide group and a fluorobenzene moiety contributes to its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines. The specific compound has been evaluated for its antiproliferative effects against breast cancer cell lines, demonstrating notable cytotoxicity.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key molecular targets involved in cell proliferation and apoptosis pathways.

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways leading to programmed cell death.
  • Targeting Specific Receptors : The compound may also interact with serotonin receptors and transporters based on structural similarities with known serotonergic agents .

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a controlled study examining the effects of the compound on MCF-7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The study utilized various concentrations ranging from 1 µM to 50 µM over 48 hours.

Study 2: Mechanistic Insights into Apoptosis Induction

Another study focused on understanding the apoptotic mechanisms activated by the compound. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic events upon treatment with the compound at concentrations above 10 µM.

Q & A

Q. What are the optimal synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide, and how can reaction yields be improved?

The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with carbon disulfide under basic conditions, followed by sulfonylation. For example, analogous compounds (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides) are synthesized via:

  • Step 1 : Hydrazine hydrate reflux with methanol to form hydrazide intermediates .
  • Step 2 : Cyclization with CS₂/KOH in ethanol to generate oxadiazole-thiols .
  • Step 3 : Sulfonylation using 4-fluorobenzenesulfonyl chloride in DMF with LiH as a base to introduce the sulfonyl group .
    Optimization strategies :
  • Vary stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete reaction).
  • Use anhydrous DMF and controlled temperature (0–5°C) to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, similar oxadiazole derivatives (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) were resolved with R-factors < 0.06, confirming planar oxadiazole rings and sulfonamide torsion angles .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons (e.g., aromatic H at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and sulfonamide/carbonyl carbons (δ 165–170 ppm).
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈FN₃O₃S: 408.11; observed: 409.05 [M+H]⁺) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Use UV-Vis spectroscopy to quantify dissolved compound (λmax ~260–280 nm for oxadiazole-sulfonamides) .
  • Stability :
    • Chemical stability : Incubate in PBS at 37°C for 24–72 hours; monitor degradation via HPLC.
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., oxadiazoles typically melt at 180–220°C) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Case example : If the compound shows IC₅₀ = 2 μM in enzyme assays but no efficacy in cell-based models:
    • Troubleshooting :

Verify cell membrane permeability via PAMPA assays .

Check for efflux pump activity (e.g., P-gp inhibition assays).

Assess metabolic stability in liver microsomes (e.g., CYP450-mediated degradation) .

  • Statistical validation : Use ANOVA with post-hoc tests to compare replicates and eliminate batch effects.

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Administer compound (10 mg/kg, IV/PO) in rodent models; collect plasma at intervals (0.5–24 h). Analyze via LC-MS/MS for AUC, Cmax, and half-life .
    • Tissue distribution: Sacrifice animals, homogenize organs (liver, kidney, brain), and quantify compound levels.
  • Toxicity :
    • Acute toxicity: Dose escalation (10–100 mg/kg) with monitoring of weight loss, organ histopathology.
    • Genotoxicity: Ames test (TA98/TA100 strains) to assess mutagenicity .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Molecular docking : Use AutoDock Vina to model compound binding to targets (e.g., fungal CYP51 or bacterial DHFR). Prioritize modifications at the oxadiazole or sulfonamide moieties to enhance hydrogen bonding (e.g., adding -OH or -NH₂ groups) .
  • QSAR analysis : Train models with IC₅₀ data from analogs to identify critical descriptors (e.g., logP, polar surface area). For example, oxadiazole derivatives with logP < 3.5 show better permeability .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

  • Crystallization optimization :
    • Screen solvents (e.g., DMSO/water, chloroform/methanol) using vapor diffusion.
    • Add co-solvents (e.g., 5% PEG 4000) to reduce nucleation time .
  • Polymorphism control : Use seed crystals from analogous compounds (e.g., 4-methylbenzenesulfonamide derivatives) to induce specific crystal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.